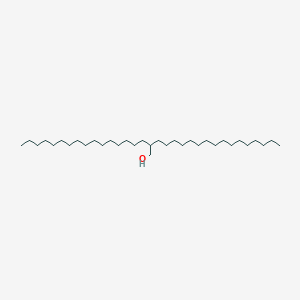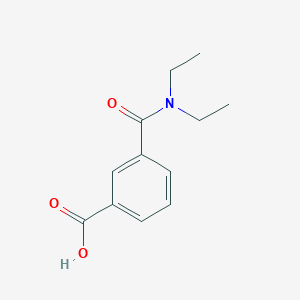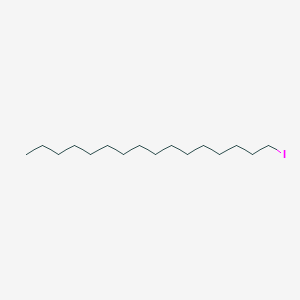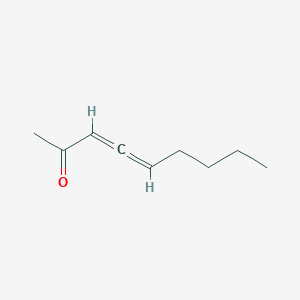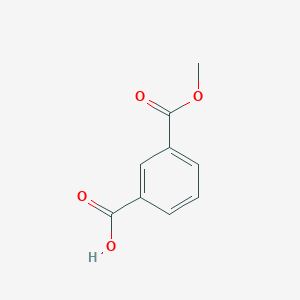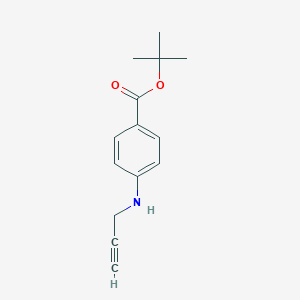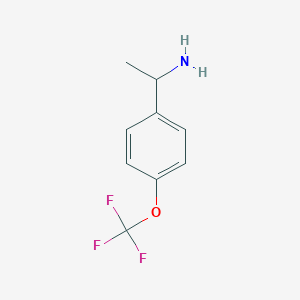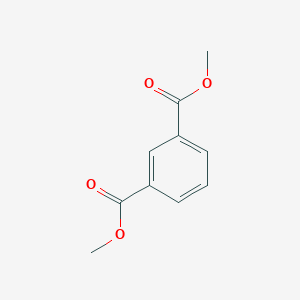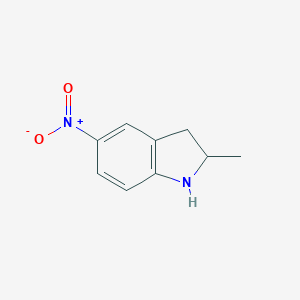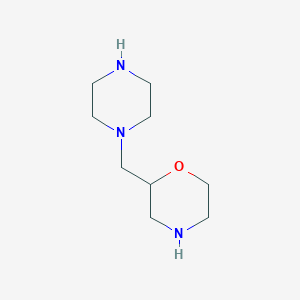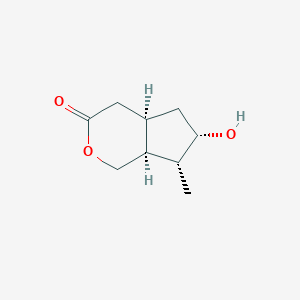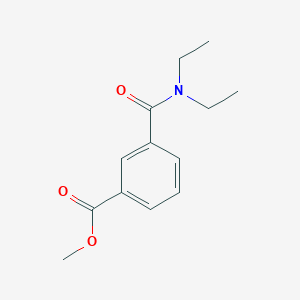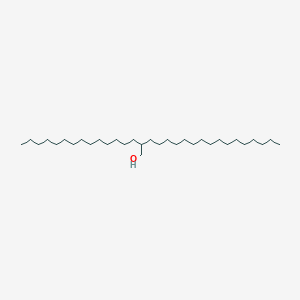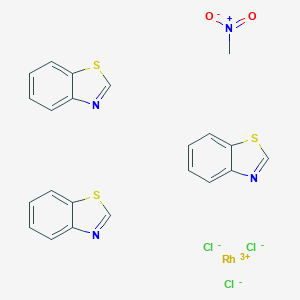
Tris(benzothiazole-N)trichlororhodium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(benzothiazole-N)trichlororhodium(III) (RhBt) is a complex compound that has been extensively studied for its potential applications in various fields, including catalysis, material science, and biomedical research. RhBt is a coordination compound that contains rhodium, benzothiazole, and chlorine atoms.
Mécanisme D'action
The mechanism of action of Tris(benzothiazole-N)trichlororhodium(III) is not fully understood. However, it is believed that the complex interacts with biological molecules, including DNA and proteins, through coordination bonds. The complex may also interact with cellular membranes, leading to changes in membrane permeability and function.
Effets Biochimiques Et Physiologiques
Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential anticancer activity through the induction of apoptosis and the inhibition of cell proliferation. The complex has also been shown to exhibit potential antibacterial and antifungal activity. In addition, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential neuroprotective activity through the inhibition of oxidative stress and the modulation of neurotransmitter levels.
Avantages Et Limitations Des Expériences En Laboratoire
Tris(benzothiazole-N)trichlororhodium(III) exhibits several advantages for lab experiments, including high stability, solubility, and catalytic activity. However, the complex also exhibits several limitations, including toxicity, poor selectivity, and the potential for side reactions.
Orientations Futures
Tris(benzothiazole-N)trichlororhodium(III) exhibits significant potential for future research in various fields, including catalysis, material science, and biomedical research. Some possible future directions include the development of new synthesis methods for Tris(benzothiazole-N)trichlororhodium(III), the optimization of its catalytic activity, and the exploration of its potential applications in drug delivery and imaging.
Méthodes De Synthèse
Tris(benzothiazole-N)trichlororhodium(III) can be synthesized using various methods, including the reaction of rhodium(III) chloride hydrate with benzothiazole in the presence of a base. The reaction typically occurs in a solvent such as methanol or ethanol and is followed by the addition of hydrochloric acid to precipitate the complex. The complex can then be purified using various techniques, including recrystallization and chromatography.
Applications De Recherche Scientifique
Tris(benzothiazole-N)trichlororhodium(III) has been extensively studied for its potential applications in catalysis, material science, and biomedical research. In catalysis, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit high catalytic activity in various reactions, including the oxidation of alcohols and the reduction of ketones. In material science, Tris(benzothiazole-N)trichlororhodium(III) has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and nanoparticles. In biomedical research, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential anticancer activity and has been used as a tool for studying the interaction between metal complexes and biological systems.
Propriétés
Numéro CAS |
124387-77-5 |
|---|---|
Nom du produit |
Tris(benzothiazole-N)trichlororhodium(III) |
Formule moléculaire |
C22H18Cl3N4O2RhS3 |
Poids moléculaire |
675.9 g/mol |
Nom IUPAC |
1,3-benzothiazole;nitromethane;rhodium(3+);trichloride |
InChI |
InChI=1S/3C7H5NS.CH3NO2.3ClH.Rh/c3*1-2-4-7-6(3-1)8-5-9-7;1-2(3)4;;;;/h3*1-5H;1H3;3*1H;/q;;;;;;;+3/p-3 |
Clé InChI |
DVJBEMDYHQNLGW-UHFFFAOYSA-K |
SMILES |
C[N+](=O)[O-].C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Cl-].[Rh+3] |
SMILES canonique |
C[N+](=O)[O-].C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Cl-].[Rh+3] |
Synonymes |
tris(benzothiazole-N)trichlororhodium(III) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



